molecular formula C10H11BrO B8797892 3-(3-Bromophenyl)butan-2-one

3-(3-Bromophenyl)butan-2-one

Cat. No.: B8797892
M. Wt: 227.10 g/mol
InChI Key: LFXFMUOTLBQCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)butan-2-one is a ketone derivative featuring a brominated aromatic ring at the third carbon of the butan-2-one backbone. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. The compound’s structure combines the electron-withdrawing bromine atom on the phenyl ring with the polar ketone group, influencing its reactivity and physical properties. The bromine substituent enhances electrophilicity at the ketone, making it a candidate for further functionalization in organic synthesis or pharmaceutical applications .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-(3-bromophenyl)butan-2-one

InChI

InChI=1S/C10H11BrO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3

InChI Key

LFXFMUOTLBQCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (Br, NO₂, SO₂): Bromine in 3-(3-Bromophenyl)butan-2-one activates the ketone for nucleophilic attack, similar to sulfonyl and nitro analogs. In contrast, electron-donating groups (e.g., methyl , methoxy ) reduce ketone reactivity but improve solubility in nonpolar solvents.

Physical Properties

  • Crystallinity : Sulfonyl derivatives (e.g., 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one) exhibit higher melting points (80–81°C) due to strong intermolecular forces, whereas α-halogenated analogs (e.g., 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one) remain oils .
  • Molecular Weight : Bulky substituents (e.g., 337.64 g/mol for the dual-halogenated derivative ) increase molecular weight significantly, impacting solubility and diffusion rates in biological systems.

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